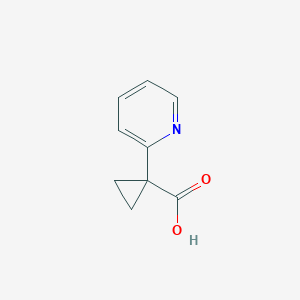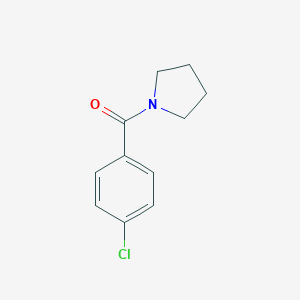
(4-Chlorobenzoyl)pyrrolidine
Übersicht
Beschreibung
“(4-Chlorobenzoyl)pyrrolidine” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through two main strategies: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis
The (4-Chlorobenzoyl)pyrrolidine molecule contains a total of 27 bonds. There are 15 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 tertiary amide (aromatic), and 1 Pyrrolidine .Wissenschaftliche Forschungsanwendungen
Biological Effects and Industrial Applications : Pyrrolidines, including derivatives like (4-Chlorobenzoyl)pyrrolidine, exhibit significant biological effects and are used in medicine. They also find applications in the industry as dyes or agrochemical substances (Żmigrodzka et al., 2022).
Study of Rotational Barriers : Research on N-benzoyl pyrrolidine derivatives, such as N-(4-chlorobenzoyl) pyrrolidine, helps in understanding the barrier of C–N rotation in amides. This has implications for molecular dynamics and interactions in various compounds (Tafazzoli et al., 2008).
Organocatalysis in Chemical Synthesis : Pyrrolidine derivatives are used as organocatalysts for chemical reactions like the asymmetric Michael addition, highlighting their significance in stereoselective synthesis (Miao & Wang, 2008).
Plant Growth Research : Pyrrolidine structures, including (4-Chlorobenzoyl)pyrrolidine derivatives, are utilized in physiological research related to plant growth, offering insights into the regulation of terpenoid metabolism (Grossmann, 1990).
Pharmacological Properties : Pyrrolidine derivatives have a broad spectrum of pharmacological properties, including analgesic and sedative effects, and potential in treating diseases of the nervous and immune systems (Wójcicka & Redzicka, 2021).
Synthesis of Medicinal and Agrochemical Compounds : The reaction of chlorinated pyrrolidin-2-ones can produce useful adducts for the preparation of agrochemicals or medicinal compounds (Ghelfi et al., 2003).
Asymmetric Organocatalysts : Hydroxyproline derivatives, including those from the pyrrolidine ring, are used as asymmetric organocatalysts for various organic compound reactions (Zlotin, 2015).
NMR Analysis : Certain pyrrolidine derivatives are used as chiral solvating agents for NMR analysis of chiral compounds (Bailey, O'Hagan, & Tavaslı, 1997).
Natural Product Synthesis : Pyrrolidines are key in synthesizing bioactive natural products and drugs, with novel strategies developed for their efficient synthesis (Li, Ye, & Zhang, 2018).
Anticonvulsant Agents : Aroyl(aminoacyl)pyrroles, including derivatives of pyrrolidine, represent a new class of anticonvulsant agents, indicating the potential of pyrrolidine derivatives in pharmaceutical applications (Carson et al., 1997).
Safety And Hazards
Zukünftige Richtungen
The pyrrolidine ring and its derivatives, including “(4-Chlorobenzoyl)pyrrolidine”, have shown promise in the field of drug discovery . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This suggests that there is potential for the design of new pyrrolidine compounds with different biological profiles in the future .
Eigenschaften
IUPAC Name |
(4-chlorophenyl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO/c12-10-5-3-9(4-6-10)11(14)13-7-1-2-8-13/h3-6H,1-2,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDDOTKBSNHPPNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00356110 | |
| Record name | (4-Chlorobenzoyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00356110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorobenzoyl)pyrrolidine | |
CAS RN |
19202-05-2 | |
| Record name | (4-Chlorophenyl)-1-pyrrolidinylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19202-05-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Chlorobenzoyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00356110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



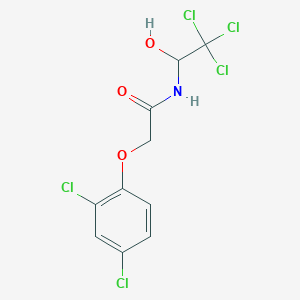
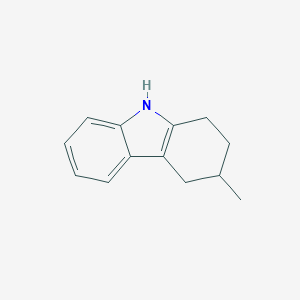

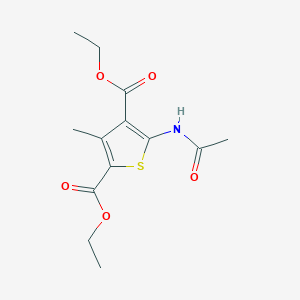
![Ethyl 2-amino-4-[1,1'-biphenyl]-4-yl-3-thiophenecarboxylate](/img/structure/B188299.png)
![2,3-bis[(E)-2-phenylethenyl]quinoxaline](/img/structure/B188300.png)
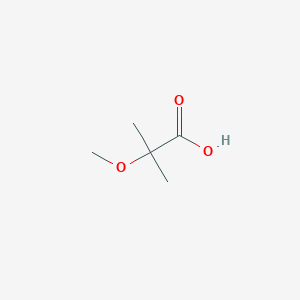
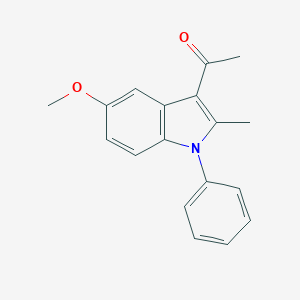

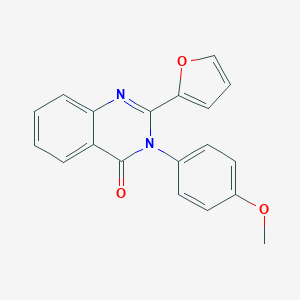
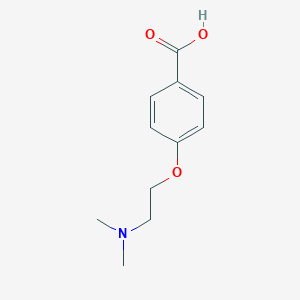
![6,9a-Dimethyl-1,3-dioxo-2-phenyl-12-(propan-2-yl)hexadecahydro-3b,11-ethenonaphtho[2,1-e]isoindole-6-carboxylic acid](/img/structure/B188313.png)
![2-[(2-Iodobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylic acid](/img/structure/B188315.png)
